molecular formula C7H13F2NO B13331744 2-(Ethoxydifluoromethyl)pyrrolidine

2-(Ethoxydifluoromethyl)pyrrolidine

Cat. No.: B13331744
M. Wt: 165.18 g/mol
InChI Key: WELYDYSMAIQKGX-UHFFFAOYSA-N
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Description

2-(Ethoxydifluoromethyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with an ethoxydifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Ethoxydifluoromethyl)pyrrolidine typically involves the reaction of pyrrolidine with ethoxydifluoromethylating agents. One common method includes the use of ethoxydifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethoxydifluoromethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxydifluoromethyl group, often using reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

2-(Ethoxydifluoromethyl)pyrrolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Ethoxydifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxydifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, lacking the ethoxydifluoromethyl group.

    Ethoxydifluoromethylated Amines: Compounds with similar functional groups but different core structures.

Uniqueness: 2-(Ethoxydifluoromethyl)pyrrolidine is unique due to the presence of the ethoxydifluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable scaffold for drug discovery and other applications.

Properties

Molecular Formula

C7H13F2NO

Molecular Weight

165.18 g/mol

IUPAC Name

2-[ethoxy(difluoro)methyl]pyrrolidine

InChI

InChI=1S/C7H13F2NO/c1-2-11-7(8,9)6-4-3-5-10-6/h6,10H,2-5H2,1H3

InChI Key

WELYDYSMAIQKGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1CCCN1)(F)F

Origin of Product

United States

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